(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
Overview
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methyl group. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.
Fluorination and Methylation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are commonly used.
Deprotection: Strong acids like trifluoroacetic acid or HCl are employed to remove the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be formed.
Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.
Scientific Research Applications
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, potentially interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: Similar structure with a methoxymethyl group instead of a fluorine atom.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid: Differing in stereochemistry at the 4-position.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom imparts unique chemical properties, such as increased stability and reactivity.
Stereochemistry: The (2S,4S) configuration provides specific spatial orientation, influencing the compound’s interactions and reactivity.
This detailed article provides a comprehensive overview of (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid, commonly referred to as Boc-Fmoc-Pyrrolidine, is a synthetic compound with notable applications in medicinal chemistry and pharmaceutical development. Its structure includes a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a fluorine atom at the 4-position. This compound has garnered interest due to its potential biological activities, particularly in the context of drug design and synthesis.
- Molecular Formula : C₁₁H₁₈FNO₄
- Molecular Weight : 247.26 g/mol
- CAS Number : 1645565-08-7
Property | Value |
---|---|
Molecular Weight | 247.26 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its role as an intermediate in the synthesis of bioactive compounds and its potential pharmacological effects.
1. Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the pyrrolidine structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of fluorine at the 4-position may contribute to increased lipophilicity and membrane permeability, enhancing its effectiveness against bacterial strains.
2. Enzyme Inhibition
Pyrrolidine derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. For example, certain studies suggest that this compound could serve as a scaffold for developing inhibitors targeting enzymes like proteases or kinases, which are crucial in various diseases including cancer.
3. Neuroprotective Effects
Emerging evidence points to the neuroprotective potential of pyrrolidine derivatives. Compounds similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management.
Case Studies
Several case studies highlight the biological relevance of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized several derivatives of this compound.
- Results indicated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
-
Enzyme Inhibition Research :
- A series of experiments evaluated the inhibitory effects of synthesized pyrrolidine derivatives on serine proteases.
- Findings revealed that modifications at the 4-position enhanced binding affinity and selectivity towards specific protease targets.
-
Neuroprotection Study :
- In vitro assays demonstrated that compounds derived from this compound reduced neuronal cell death induced by oxidative stress.
- Mechanistic studies suggested involvement in anti-apoptotic pathways.
Properties
IUPAC Name |
(2S,4S)-4-fluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-7(12)5-11(13,4)8(14)15/h7H,5-6H2,1-4H3,(H,14,15)/t7-,11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYPRFPCITYLTA-CPCISQLKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H](CN1C(=O)OC(C)(C)C)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1645565-08-7 | |
Record name | (2S,4S)-1-[(tert-butoxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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